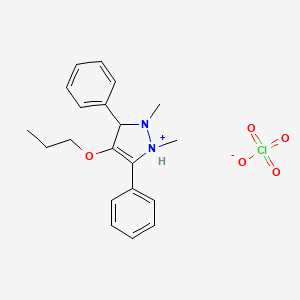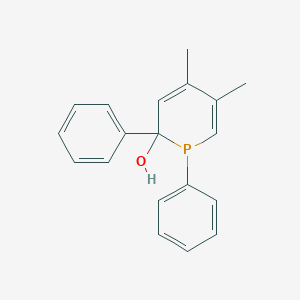
4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol is a chemical compound that belongs to the class of phosphinine derivatives Phosphinines are a group of heterocyclic compounds containing a phosphorus atom within a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-dimethyl-1,2-diphenyl-1,2-dihydrophosphinine with an oxidizing agent to introduce the hydroxyl group at the 2-position. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the parent phosphinine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism by which 4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethyl-1,2-diphenyl-1H-imidazole: Similar in structure but contains nitrogen instead of phosphorus.
4,5-Dimethyl-2-phenyl-1H-imidazole: Another imidazole derivative with different substitution patterns.
4,5-Dimethyl-1,2-diphenyl-1H-pyrazole: Contains a pyrazole ring instead of a phosphinine ring.
Uniqueness
4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol is unique due to the presence of the phosphorus atom within the ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where traditional nitrogen-containing heterocycles may not be suitable.
Eigenschaften
CAS-Nummer |
61157-02-6 |
|---|---|
Molekularformel |
C19H19OP |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
4,5-dimethyl-1,2-diphenylphosphinin-2-ol |
InChI |
InChI=1S/C19H19OP/c1-15-13-19(20,17-9-5-3-6-10-17)21(14-16(15)2)18-11-7-4-8-12-18/h3-14,20H,1-2H3 |
InChI-Schlüssel |
ZTKPWOREBKVYCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(P(C=C1C)C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


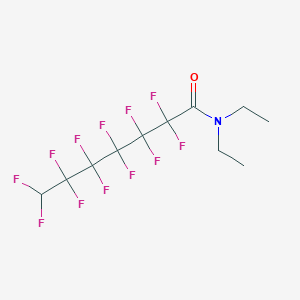
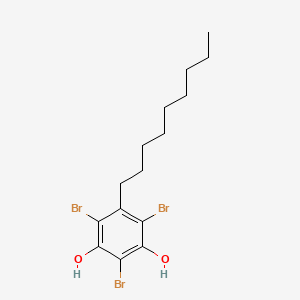
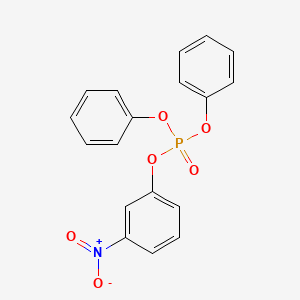
![Octahydro-3H-imidazo[1,5-a]azepine-3-thione](/img/structure/B14596533.png)
![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)

![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)



